Chlorhydrate de lazabemide
Vue d'ensemble
Description
Le chlorhydrate de lazabemide est un inhibiteur sélectif et réversible de la monoamine oxydase B (MAO-B). Il a été initialement développé comme agent antiparkinsonien, mais n'a jamais été commercialisé. Le composé a une formule moléculaire de C8H10ClN3O et une masse molaire de 199,64 g/mol .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying MAO-B inhibition and related biochemical pathways.
Biology: The compound is used in research to understand the role of MAO-B in neurological processes.
Medicine: Lazabemide hydrochloride has been investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders
Mécanisme D'action
Target of Action
Lazabemide hydrochloride is a selective and reversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, in the brain .
Mode of Action
Lazabemide hydrochloride interacts with its target, MAO-B, by inhibiting its activity . This inhibition is achieved through a reversible mechanism-based mode of action . The inhibition of MAO-B by Lazabemide leads to an increase in the levels of dopamine, a neurotransmitter that is often depleted in conditions like Parkinson’s disease .
Biochemical Pathways
The primary biochemical pathway affected by Lazabemide is the dopaminergic synapse pathway . By inhibiting MAO-B, Lazabemide slows the breakdown of dopamine, leading to increased dopamine levels . This can help alleviate symptoms in diseases characterized by low dopamine levels, such as Parkinson’s disease .
Pharmacokinetics
Only minor accumulation occurs upon multiple dosing, and steady-state plasma concentrations are achieved on the third day .
Result of Action
The primary result of Lazabemide’s action is the elevation of dopamine levels in the brain . This is achieved by inhibiting the activity of MAO-B, thereby slowing the breakdown of dopamine . This can lead to symptomatic relief in conditions like Parkinson’s disease, which are characterized by low dopamine levels .
Analyse Biochimique
Biochemical Properties
Lazabemide hydrochloride interacts with the enzyme monoamine oxidase B (MAO-B) and inhibits its activity . At high concentrations, it inhibits the uptake of monoamines, specifically noradrenalin, serotonin, and dopamine .
Cellular Effects
The inhibition of MAO-B by Lazabemide hydrochloride affects various types of cells and cellular processes. By inhibiting the breakdown of monoamines, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
Lazabemide hydrochloride exerts its effects at the molecular level by binding to MAO-B and inhibiting its activity . This prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
Its selective and reversible inhibition of MAO-B suggests that its effects may be temporary and dependent on the presence of the drug .
Metabolic Pathways
Lazabemide hydrochloride is involved in the metabolic pathway of monoamines. It interacts with the enzyme MAO-B, inhibiting the breakdown of monoamines .
Transport and Distribution
Given its role as an MAO-B inhibitor, it is likely to be distributed in areas where this enzyme is present .
Subcellular Localization
The subcellular localization of Lazabemide hydrochloride is likely to be in the mitochondria, as this is where MAO-B is predominantly found . Its activity or function could be influenced by its localization in these organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de lazabemide implique la réaction de l'acide 5-chloropyridine-2-carboxylique avec l'ester tert-butylique de l'acide N-(2-aminoéthyl)carbamique en utilisant du carbonyldiimidazole dans le tétrahydrofurane (THF) en reflux. Cette réaction donne du N-[2-(tert-butoxycarbonylamino)éthyl]-5-chloropyridine-2-carboxamide, qui est ensuite hydrolysé avec de l'acide trifluoroacétique dans le dichlorométhane en reflux et traité avec de l'acide chlorhydrique éthanolique pour obtenir le sel de chlorhydrate .
Méthodes de production industrielle : Des compositions pharmaceutiques de this compound sous forme cristalline ont été divulguées, ainsi que des méthodes de leur production. Ces méthodes assurent la stabilité et la pureté du composé pour les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de lazabemide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.
Réduction : Les réactions de réduction impliquant le this compound sont moins fréquentes.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant l'atome de chlore sur le cycle pyridine.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium ou d'autres nucléophiles peuvent faciliter les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner des dérivés avec différents groupes fonctionnels remplaçant l'atome de chlore.
4. Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour l'étude de l'inhibition de la MAO-B et des voies biochimiques associées.
Biologie : Le composé est utilisé dans la recherche pour comprendre le rôle de la MAO-B dans les processus neurologiques.
Médecine : Le this compound a été étudié pour ses effets thérapeutiques potentiels dans le traitement de la maladie de Parkinson et d'autres troubles neurodégénératifs
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement et de manière réversible la monoamine oxydase B (MAO-B). Cette inhibition empêche la dégradation de la dopamine, augmentant ainsi sa disponibilité dans le cerveau. Le composé se lie au site actif de la MAO-B, bloquant son activité enzymatique. Ce mécanisme est particulièrement bénéfique dans des affections comme la maladie de Parkinson, où les niveaux de dopamine sont extrêmement bas .
Composés similaires :
Sélegiline : Un autre inhibiteur de la MAO-B utilisé dans le traitement de la maladie de Parkinson.
Rasagiline : Un inhibiteur sélectif de la MAO-B avec des propriétés neuroprotectrices.
Safinamide : Un inhibiteur réversible de la MAO-B avec une inhibition supplémentaire de la libération de glutamate.
Unicité : Le this compound est unique en raison de son inhibition réversible de la MAO-B, ce qui permet une récupération rapide de l'activité enzymatique après l'arrêt du traitement. Cette propriété le distingue des inhibiteurs irréversibles comme la sélégiline et la rasagiline .
Comparaison Avec Des Composés Similaires
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition.
Uniqueness: Lazabemide hydrochloride is unique due to its reversible inhibition of MAO-B, which allows for rapid recovery of enzyme activity after discontinuation. This property distinguishes it from irreversible inhibitors like selegiline and rasagiline .
Activité Biologique
Lazabemide hydrochloride, also known as Ro 19-6327, is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease (PD). The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.
Lazabemide functions primarily as a monoamine oxidase B inhibitor , which plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, lazabemide helps to maintain higher levels of dopamine in the brain, which is beneficial for patients with Parkinson's disease who suffer from dopamine depletion. The compound does not metabolize into amphetamines or other active compounds, making it a safer alternative compared to some other MAO inhibitors .
Inhibition of Monoamine Oxidase
Lazabemide has been evaluated for its inhibitory effects on MAO-A and MAO-B:
- In vitro Studies : A study reported that lazabemide derivatives exhibited significant inhibition of MAO-A and MAO-B. For instance, compound 3d showed an IC50 value of for MAO-A, while compound 3m had an IC50 of for MAO-B .
- In vivo Studies : The same research demonstrated that these compounds increased levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in both plasma and brain tissues while significantly inhibiting MAO activity .
Efficacy in Parkinson's Disease
A pivotal clinical trial involving 321 patients with early untreated Parkinson's disease assessed the impact of lazabemide on the progression of disability. Patients were randomized to receive either placebo or varying doses of lazabemide (25 mg to 200 mg per day) over one year. The results indicated:
- A 51% reduction in the risk of reaching the primary endpoint (the onset of disability requiring levodopa therapy) for those treated with lazabemide compared to placebo .
- The treatment was well tolerated across all dosage groups, with no significant differences in adverse events reported among treatment groups.
Study on Lazabemide Prodrug
Research has explored the development of an l-Dopa-lazabemide prodrug aimed at improving l-Dopa absorption and stability. This prodrug demonstrated:
- Stability : It remained stable at physiological pH levels (3.7–7.4) during hydrolysis studies.
- Increased Concentration : In brain tissue homogenates, concentrations of lazabemide and l-Dopa increased significantly over time, indicating effective activation and potential therapeutic benefits .
Summary Table: Biological Activity Overview
Propriétés
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKTFLARGGXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046739 | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-83-7 | |
Record name | Lazabemide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lazabemide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAZABEMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research article highlights the sympathetic nervous system's role in inflammation. Given that Lazabemide Hydrochloride is a reversible inhibitor of monoamine oxidase B (MAO-B), could it potentially impact inflammation through modulating sympathetic activity?
A1: This is an interesting question and warrants further investigation. While Lazabemide Hydrochloride is primarily known for its use in Parkinson's disease treatment by increasing extracellular dopamine levels in the brain, its potential effects on peripheral sympathetic activity and subsequent inflammation are not fully elucidated []. Further research is needed to determine if Lazabemide Hydrochloride's inhibition of MAO-B translates to modulation of sympathetic nervous system activity in the context of inflammation, and if so, what the specific downstream effects might be.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.